Ethylamine-N,N-d2 is a deuterated derivative of ethylamine, characterized by the molecular formula C₂H₇N and a specific isotopic labeling of the nitrogen atom. This compound is a colorless liquid at room temperature, with a strong ammonia-like odor. Ethylamine itself is a primary amine and serves as a nucleophilic base, participating in various
These reactions highlight the nucleophilic nature of ethylamine derivatives, allowing them to participate in diverse organic transformations.
The synthesis of Ethylamine-N,N-d2 can be achieved through several methods:
These methods emphasize the versatility in synthesizing deuterated compounds for research purposes.
Ethylamine-N,N-d2 finds applications primarily in research settings:
Interaction studies involving Ethylamine-N,N-d2 focus on its reactivity with various electrophiles and its role in complex biochemical pathways. Research has shown that deuterated compounds like Ethylamine-N,N-d2 can provide insights into reaction mechanisms due to their distinct mass characteristics during spectroscopic analysis. This makes them valuable tools for studying enzyme kinetics and metabolic pathways .
Several compounds are structurally or functionally similar to Ethylamine-N,N-d2. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Methylamine | CH₃NH₂ | Simpler structure; used widely as a building block |
Diethylamine | (C₂H₅)₂NH | Secondary amine; exhibits different reactivity |
Triethylamine | (C₂H₅)₃N | Tertiary amine; more sterically hindered |
N-Ethylmaleimide | C₇H₉N₁O₄S | Alkylating agent; interacts specifically with thiols |
These compounds share similarities in their amine functionality but differ significantly in their reactivity profiles and applications. Ethylamine-N,N-d2's uniqueness lies in its isotopic labeling, which provides advantages in mechanistic studies and analytical applications.
Catalytic hydrogen-deuterium exchange represents the most direct approach for synthesizing Ethylamine-N,N-d2, leveraging transition metal catalysts to facilitate selective deuterium incorporation. Modern methodologies have demonstrated exceptional efficiency through various catalytic systems, each offering distinct advantages in terms of reaction conditions, selectivity, and isotopic incorporation levels.
Platinum on carbon catalysis has emerged as a highly effective method for deuterium incorporation in primary amines [3]. The continuous-flow deuteration methodology utilizes platinum on carbon beads in a mixed solvent system of deuterium oxide and 2-propanol. This approach achieves deuteration within 60 seconds of substrate residence time through the catalyst cartridge, demonstrating remarkable efficiency for aromatic and aliphatic amine substrates. The platinum catalyst facilitates hydrogen-deuterium exchange through a mechanism involving coordination of both the amine substrate and deuterium oxide to the metal center, followed by oxidative addition and reductive elimination cycles that incorporate deuterium atoms at the nitrogen-bound positions [4].
The mechanistic pathway involves initial coordination of the primary amine to the platinum surface, generating a platinum-nitrogen complex that activates the nitrogen-hydrogen bonds toward exchange. Deuterium oxide serves as the deuterium source, undergoing dissociative adsorption on the platinum surface to generate surface-bound deuterium atoms. The exchange process proceeds through rapid equilibration between surface-bound hydrogen and deuterium species, ultimately favoring deuterium incorporation due to the excess deuterium oxide present in the reaction medium [3].
Rhodium-based catalytic systems offer exceptional selectivity and efficiency for deuterium incorporation reactions [5]. The rhodium monohydride complex RhH{κ3-P,O,P-[xant(PiPr2)2]} functions as an efficient catalyst precursor for hydrogen-deuterium exchange reactions with primary amines. Operating under mild conditions at room temperature with deuterium gas at 1.14 bar pressure in diethyl ether solvent, this system achieves greater than 95 percent deuterium incorporation with correspondingly high chemical yields.
The catalytic mechanism involves initial oxidative addition of the nitrogen-hydrogen bond to the rhodium center, generating a rhodium-hydride-amide intermediate. Subsequent deuterium gas coordination and insertion leads to formation of rhodium-deuteride species, which undergo reductive elimination to deliver the deuterated amine product while regenerating the active catalyst. The unique electronic and steric properties of the xantphos ligand framework provide optimal geometry for substrate binding and facilitate efficient turnover rates [5].
Recent advances in organophotocatalysis have enabled selective α-deuteration of primary amines through visible light-mediated hydrogen-deuterium exchange processes [6]. The methodology employs 4CzIPN as the organophotocatalyst in combination with thiol hydrogen atom transfer catalysts, achieving 95 percent deuterium incorporation with 100 percent selectivity at the α-position. The reaction requires deuterium oxide as the deuterium source (250 equivalents) and proceeds under irradiation with 40-watt blue light-emitting diodes for 48 hours in ethyl acetate solvent.
The mechanistic pathway involves photoexcitation of the organocatalyst, generating a highly oxidizing excited state that facilitates single-electron oxidation of the primary amine substrate. The resulting aminium radical undergoes deprotonation at the α-position, generating an α-amino radical intermediate. Hydrogen atom transfer from the thiol catalyst, utilizing deuterium oxide as the ultimate deuterium source, delivers the α-deuterated product while regenerating the thiol catalyst. This approach demonstrates exceptional functional group tolerance and enables site-selective deuteration under mild reaction conditions [6].
Electrochemical deuteration methods utilizing low-coordinated iron nanoparticles have demonstrated remarkable efficiency for α,β-deuterated aryl ethylamine synthesis [7]. The one-pot hydrogen-deuterium exchange and electroreductive deuteration process achieves up to 99 percent α,β-deuterium incorporation with 92 percent isolated yields. The method utilizes deuterium oxide as the deuterium source and proceeds through fast α-carbon-hydrogen/carbon-deuterium exchange followed by tandem electroreductive deuteration over in situ formed iron nanoparticle cathodes.
The electrochemical process benefits from the unique electronic properties of low-coordinated iron sites, which facilitate both substrate adsorption and hydrogen atom activation. The moderate adsorption strength of nitrile and imine intermediates on the iron surface promotes efficient electroreduction while preventing catalyst poisoning. In situ Raman spectroscopy confirms co-adsorption of aromatic rings and cyano groups on the iron surface, supporting the proposed mechanism involving hydrogen atom addition pathways [7].
Reductive amination methodologies utilizing deuterated precursor compounds provide alternative synthetic routes to Ethylamine-N,N-d2 with complementary advantages in terms of substrate scope and reaction conditions. These approaches leverage deuterated carbonyl compounds, nitriles, or other electrophilic precursors in combination with appropriate reducing agents to construct the target deuterated amine.
The use of deuterated acetaldehyde as a starting material for reductive amination represents a direct synthetic route to Ethylamine-N,N-d2 [8]. Modern methodologies employ phosphorus-doped carbon-supported iron catalysts with highly dispersed isolated metal sites that facilitate tandem reductive amination-deuteration sequences. The optimal catalyst system demonstrates excellent performance for both reactivity and regioselectivity across a wide range of deuterated anilines, amines, and bioactive complexes, with more than 50 successful examples documented in the literature.
The catalytic system operates through a dual-function mechanism where the iron sites catalyze both the initial imine formation between ammonia and deuterated acetaldehyde, and the subsequent reduction to form the deuterated ethylamine product. The phosphorus doping enhances the electronic properties of the iron sites, improving both activity and selectivity while preventing undesired side reactions such as over-reduction or competing hydrogenation pathways. Experiments conducted on gram scale with catalyst recycling studies demonstrate the practical applicability and sustainability of this approach [8].
Bioinspired calcium-catalyzed reductive deutero-amination of α-oxo-carbonyl compounds represents a highly efficient approach for deuterium incorporation [9]. The methodology utilizes deuterated Hantzsch ester (d2-Hantzsch ester) as the deuterium source in combination with calcium bis(trifluoromethanesulfonyl)imide as the Lewis acid catalyst and hexafluoroisopropanol as the solvent. This system achieves remarkable deuteration efficiency exceeding 99 percent deuteration with broad substrate scope encompassing amino acids, peptides, drug molecules, and natural products.
The mechanistic pathway involves initial coordination of the α-oxo-carbonyl substrate to the calcium center, activating the carbonyl group toward nucleophilic attack by the amine component. Formation of the imine intermediate is followed by stereoselective hydride delivery from the deuterated Hantzsch ester, facilitated by the calcium-hexafluoroisopropanol catalyst system. The unique solvent properties of hexafluoroisopropanol enhance both substrate solubility and catalyst activity while suppressing competing reaction pathways [9].
Samarium diiodide-mediated single-electron transfer reductive deuteration provides a versatile approach for synthesizing α-deuterated primary amines from appropriate precursor compounds [10] [11]. The methodology employs deuterium oxide as the deuterium source and achieves excellent deuterium incorporation levels exceeding 95 percent. The approach demonstrates exceptional chemoselectivity and tolerates various functional groups, making it applicable to complex molecular architectures including pharmaceutical compounds and natural product derivatives.
The reductive deuteration process involves initial single-electron transfer from samarium diiodide to the substrate, generating a radical anion intermediate. Subsequent protonation with deuterium oxide followed by additional electron transfer and deuterium atom delivery completes the reductive deuteration sequence. The mild reaction conditions and broad functional group tolerance make this approach particularly attractive for late-stage deuterium incorporation in complex synthetic sequences [10] [11].
Ynamide reduction and reductive deuteration strategies provide access to selectively deuterated amines through controlled reaction conditions [12]. The methodology employs triethyl(silane-d) and trifluoromethanesulfonic acid-d to achieve α,α-deuterated, β,β-deuterated, or α,β-deuterated amine products depending on the specific reagent combination. The reactions proceed under mild conditions in dichloromethane solvent with trifluoromethanesulfonic acid catalysis, achieving quantitative yields with excellent deuterium incorporation.
The mechanistic pathway involves protonation of the ynamide triple bond by trifluoromethanesulfonic acid, generating a highly electrophilic carbocation intermediate. Hydride delivery from the deuterated silane reagent occurs with concomitant deuterium incorporation, while the acid catalyst facilitates both the initial activation and the final protonation steps. The selectivity of deuterium incorporation can be controlled through appropriate choice of deuterated reagents, enabling access to different deuteration patterns within the same synthetic framework [12].
The purification and isotopic enrichment of Ethylamine-N,N-d2 requires specialized techniques that capitalize on the subtle physical and chemical differences between deuterated and non-deuterated species. Modern approaches encompass physical separation methods, advanced analytical techniques for purity assessment, and optimization strategies for maximizing isotopic enrichment levels.
The distillation process utilizes a packed column operating under high vacuum conditions with precise temperature control in the cryogenic regime. The column design incorporates specialized packing materials that maximize theoretical plate numbers while minimizing pressure drop. Mathematical modeling of the expected isotope concentration profiles along the distillation column enables optimization of operating parameters including reflux ratio, distillate withdrawal rate, and column temperature gradient [13] [14].
Continuous-flow recirculation methodologies represent an innovative approach to isotopic enrichment through iterative hydrogen-deuterium exchange cycles [15]. This closed-loop process enables access to deuterated compounds with high isotopic purities, featuring either site-selective deuteration or complete perdeuteration depending on the specific requirements. The methodology operates under mild conditions in an environmentally friendly manner while achieving fast processing times and high productivity.
The recirculation system incorporates a continuous-flow reactor with integrated hydrogen-deuterium exchange catalyst, connected to a separation unit that enables recycling of partially exchanged material back through the reactor. The iterative nature of the process drives the equilibrium toward complete deuterium incorporation, while the continuous operation enables efficient processing of large quantities of material. Process optimization focuses on residence time distribution, catalyst loading, and recirculation ratio to maximize both conversion and isotopic purity [15].
High-resolution mass spectrometry provides rapid and accurate assessment of isotopic purity in deuterated compounds [16] [17]. Electrospray ionization high-resolution mass spectrometry enables quantitative determination of deuterium incorporation levels through analysis of isotopolog ion distributions. The methodology requires minimal sample consumption and operates under ambient conditions, making it ideal for routine quality control applications.
Nuclear magnetic resonance spectroscopy serves as a complementary analytical technique for confirming structural integrity and determining deuterium incorporation patterns [16]. The methodology provides position-specific information about deuterium incorporation while confirming that no undesired structural modifications have occurred during the synthesis or purification process. Integration of nuclear magnetic resonance signals corresponding to different isotopologs enables calculation of relative isotopic purity percentages.
Chromatographic separation techniques offer scalable approaches for purification and enrichment of deuterated amines [18] [19]. The methodologies exploit differences in physical properties such as volatility, polarity, and molecular size to achieve separation between deuterated and non-deuterated species. Advanced techniques including gas chromatography, liquid chromatography, and supercritical fluid chromatography have demonstrated effectiveness for amine purification applications.
Optimization strategies focus on mobile phase composition, stationary phase selection, and operating conditions to maximize separation efficiency. Derivatization techniques can enhance chromatographic separation by modifying the chemical properties of the target compounds, enabling better resolution between isotopologs. The development of specialized chromatographic supports and mobile phase additives continues to improve separation performance and processing throughput [18] [19].
Flammable;Compressed Gas;Irritant